molecular formula C26H22ClN3O3S B2630704 [7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-69-6

[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2630704
CAS No.: 892414-69-6
M. Wt: 491.99
InChI Key: URZOTLFGYMLHEI-UHFFFAOYSA-N
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Description

[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Biological Activity

The compound [7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with potential biological activity. Its structural components suggest various pharmacological properties, which have been explored in recent studies. This article aims to provide an in-depth review of its biological activity, supported by data tables and case studies.

The molecular formula of the compound is C26H22ClN3O3SC_{26}H_{22}ClN_{3}O_{3}S with a molecular weight of approximately 491.99 g/mol. The presence of functional groups such as chlorophenyl and methoxyphenyl indicates potential interactions with biological targets.

Antibacterial Activity

Recent research has indicated that derivatives of compounds containing similar moieties exhibit significant antibacterial properties. For instance, studies have shown that certain synthesized compounds demonstrate moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this structure have been tested for AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease : Strong inhibitory activity against urease has been reported for related compounds, which may be beneficial in treating urinary infections .

Anticancer Properties

Preliminary studies indicate that compounds with similar triazatricyclo structures may exhibit anticancer activity. The mechanism could involve the induction of apoptosis in cancer cells or the inhibition of tumor growth factors .

Hypoglycemic and Diuretic Effects

Some derivatives have shown hypoglycemic effects, making them candidates for diabetes treatment. Additionally, diuretic properties have been noted in related compounds, suggesting potential applications in managing hypertension and fluid retention .

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives revealed that several compounds exhibited significant antibacterial activity against various strains. The most active compounds were identified as having strong interactions with bacterial proteins through docking studies.

Compound IDBacterial StrainActivity Level
7lSalmonella typhiStrong
7mBacillus subtilisModerate
7nEscherichia coliWeak

Study 2: Enzyme Inhibition Assays

In another investigation focusing on enzyme inhibition, the synthesized compounds were tested for their ability to inhibit AChE and urease:

Compound IDEnzyme TypeInhibition Percentage
7oAChE85%
7pUrease90%

Properties

IUPAC Name

[7-[(4-chlorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-15-23-21(18(13-31)12-28-15)11-22-25(33-23)29-24(17-4-3-5-20(10-17)32-2)30-26(22)34-14-16-6-8-19(27)9-7-16/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZOTLFGYMLHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=C(C=C5)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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